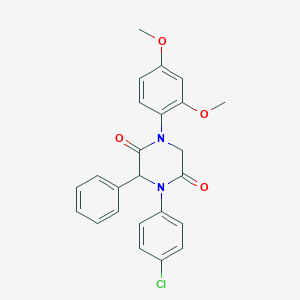
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione is a chemical compound that belongs to the class of piperazinedione derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have potent antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. The compound has also been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione in lab experiments include its potent pharmacological effects, its ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the research of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione. Some of these directions include:
1. Further studies on the mechanism of action of the compound.
2. Development of new synthetic methods for the compound.
3. Investigation of the compound's potential applications in the treatment of other diseases.
4. Studies on the toxicity of the compound.
5. Investigation of the compound's potential as a lead compound for the development of new drugs.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of the compound and to investigate its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione can be achieved using various methods. One of the most commonly used methods is the reaction of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine-2,5-dione with 2,4-dimethoxybenzaldehyde and benzaldehyde in the presence of a base. This reaction leads to the formation of this compound in good yields.
Scientific Research Applications
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have potent antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of these diseases.
Properties
Molecular Formula |
C24H21ClN2O4 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H21ClN2O4/c1-30-19-12-13-20(21(14-19)31-2)26-15-22(28)27(18-10-8-17(25)9-11-18)23(24(26)29)16-6-4-3-5-7-16/h3-14,23H,15H2,1-2H3 |
InChI Key |
AFRPAZFPKLXTBN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242400.png)
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
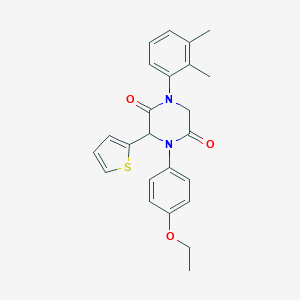
![4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242407.png)
![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
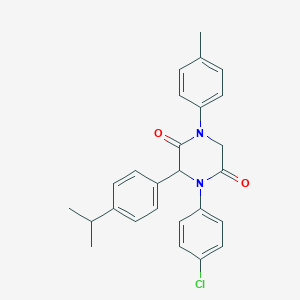
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)


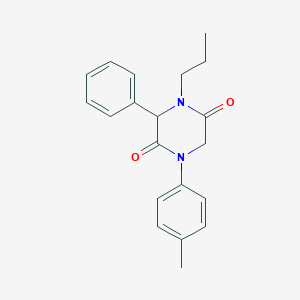
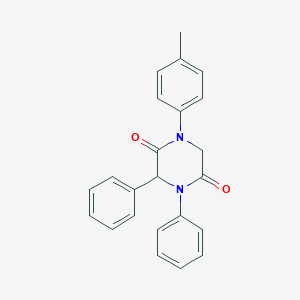
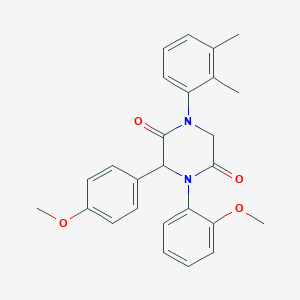
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
